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Compound of Interest

Compound Name: Fusion glycoprotein (92-106)

Cat. No.: B12382877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Fusion (F) glycoprotein is a critical component for the entry of several pathogenic viruses

into host cells, making it a prime target for vaccine development. Within the F protein, the

amino acid region 92-106 has been identified as a key epitope, particularly for T-cell mediated

immunity. This guide provides a comparative analysis of experimental data from various

vaccine platforms where the immune response to the F(92-106) region is evaluated as a

correlate of protective efficacy, primarily in the context of Respiratory Syncytial Virus (RSV).

While direct immunization with the F(92-106) peptide is not a widely documented strategy, its

role as an immunodominant epitope makes it a crucial benchmark for assessing vaccine

candidates.

Comparative Analysis of Vaccine-Induced F(92-106)
Specific T-Cell Responses and Protection
The following tables summarize quantitative data from preclinical studies in mice, comparing

different RSV vaccine candidates. The data focuses on the induction of T-cell responses

specific to the F(92-106) peptide and the corresponding protective outcomes following a live

RSV challenge.

Table 1: Comparison of F(92-106)-Specific Cellular Immune Responses
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Vaccine
Candidate

Adjuvant

F(92-106)
Specific IFN-γ
Secreting
Cells
(spots/10^6
cells)

F(92-106)
Specific IL-4
Secreting
Cells
(spots/10^6
cells)

Reference

FI-RSV Alum Low High[1][2] [1][2]

FI-RSV None High Low[1] [1]

Split RSV None Moderate Low [3]

Split RSV CpG+MPL High[3] Low[3] [3]

FG VLP None High Low[4] [4]

Table 2: Correlation of F(92-106) Specific Responses with Protective Efficacy

Vaccine
Candidate

Adjuvant
Lung Viral
Titer (log10
PFU/g)

Weight
Loss (%)

Pulmonary
Histopathol
ogy

Reference

FI-RSV Alum Reduced ~15-20%

Severe

(eosinophilia,

inflammation)

[1]

[1][5]

FI-RSV None Reduced Moderate Moderate [1]

Split RSV None Reduced Low Mild [3]

Split RSV CpG+MPL
Significantly

Reduced
Minimal Minimal[3] [3]

FG VLP None Undetectable Minimal
None

observed
[4]
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key experiments cited in this guide.

In Vitro T-Cell Response Assay (ELISpot)
This protocol is used to quantify the number of F(92-106)-specific cytokine-secreting T-cells.

Cell Preparation: Spleen or lung cells are harvested from immunized mice at a specified time

point post-vaccination or post-challenge. Single-cell suspensions are prepared.[2][3][4]

Plate Coating: 96-well ELISpot plates are coated with anti-mouse IFN-γ or anti-mouse IL-4

capture antibodies overnight at 4°C.[2][4]

Cell Stimulation: 2x10^5 to 5x10^5 cells per well are added to the coated plates. Cells are

stimulated with the synthetic F(92-106) peptide (e.g., ELQLLMQSTPATNNR or

ELQLLMQSTPPTNNR) at a concentration of 4 µg/mL for 36-72 hours at 37°C.[2][3][4]

Detection: After incubation, cells are washed away, and a biotinylated detection antibody

specific for IFN-γ or IL-4 is added. This is followed by the addition of streptavidin-alkaline

phosphatase and a substrate to develop colored spots.[5]

Analysis: The spots, each representing a cytokine-secreting cell, are counted using an

automated ELISpot reader.[2][4]

RSV Challenge and Efficacy Assessment
This protocol outlines the in vivo challenge model to determine the protective efficacy of a

vaccine candidate.

Immunization: BALB/c mice are immunized with the vaccine candidate (e.g., FI-RSV, Split

RSV, or VLP) via a specified route (e.g., intranasal or intramuscular). A booster dose may be

administered.[3][5]

Challenge: At a set time post-immunization (e.g., 3-5 weeks), mice are intranasally

challenged with a sublethal dose of live RSV A2 (e.g., 1x10^6 to 2x10^6 PFU).[5]

Monitoring: Body weight is monitored daily for a specified period (e.g., 9 days) as an

indicator of disease severity.[5]
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Viral Load Quantification: At 4-5 days post-challenge, mice are euthanized, and lungs are

harvested. Lung homogenates are used to determine viral titers via plaque assay on HEp-2

cells.[3]

Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and

Eosin or Periodic acid-Schiff) to assess the degree of inflammation, cellular infiltration

(including eosinophils), and mucus production.[3]

Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing Vaccine Efficacy
The following diagram illustrates a typical workflow for evaluating the protective efficacy of a

vaccine candidate and the associated F(92-106)-specific immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fusion-glycoprotein-92-106-immunization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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